N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including an aniline group (4-methoxyanilino), a carboxamide group (naphthalene-2-carboxamide), and a thiadiazole group (1,3,4-thiadiazol-2-yl). These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound’s structure can be confirmed using techniques such as 1H, 13C, 2D NMR and LC-MS spectra .Scientific Research Applications
PET Imaging Applications
Carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging of human CCR8, a receptor implicated in immune response and cancer. These tracers, prepared via either O-[(11)C]methylation or N-[(11)C]methylation, demonstrate the utility of naphthalene derivatives in the development of diagnostic tools in medical imaging (Wang et al., 2008).
Anticancer and Pharmacological Evaluation
Research focused on the computational and pharmacological potential of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, has highlighted their binding affinity towards various biological targets. These compounds have shown potential in toxicity assessment, tumor inhibition, and as anti-inflammatory and analgesic agents, illustrating the diverse biological activities of naphthalene derivatives in drug discovery and development (Faheem, 2018).
Antiviral Research
New naphthalene derivatives synthesized from naphthalene-derived glycine have been screened for their inhibitory activity against HIV-1 and HIV-2, showcasing the potential of naphthalene-based compounds in antiviral therapy. One of the compounds emerged as a potent inhibitor of HIV-1 replication, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010).
Electrochromic and Electroactive Materials
Naphthalene-cored dicarboxamides have been developed for electropolymerization into electroactive films, which exhibit reversible electrochemical oxidation processes and significant color changes upon electro-oxidation. These findings demonstrate the application of naphthalene derivatives in the creation of electrochromic materials, with potential uses in smart windows, displays, and other electronic devices (Hsiao & Han, 2017).
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-29-18-10-8-17(9-11-18)23-19(27)13-30-22-26-25-21(31-22)24-20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXVZRETOIJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
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